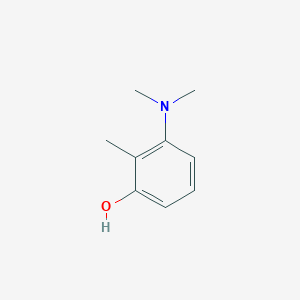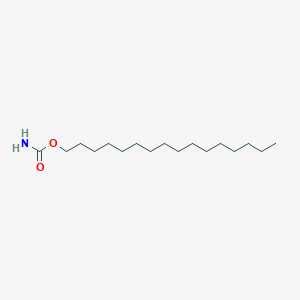
Hexadecyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl carbamate is an organic compound belonging to the carbamate family. It is characterized by a hexadecyl (C16H33) chain attached to a carbamate group (NH2COO). This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadecyl carbamate can be synthesized through several methods:
Carbamoylation: This involves the reaction of hexadecylamine with carbon dioxide and an alkyl halide in the presence of a base such as cesium carbonate.
Alcoholysis of Carbamoyl Chlorides: Hexadecylamine reacts with carbamoyl chloride to form this compound.
Curtius Rearrangement: This method involves the formation of isocyanates from azides, which then react with hexadecanol to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecyl carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form hexadecanol and carbamic acid.
Oxidation: It can be oxidized to form this compound derivatives with different functional groups.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Hexadecanol and carbamic acid.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted carbamates with different functional groups.
Applications De Recherche Scientifique
Hexadecyl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in prodrugs.
Industry: Utilized in the formulation of surfactants, lubricants, and corrosion inhibitors.
Mécanisme D'action
Hexadecyl carbamate exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by forming stable carbamate-enzyme complexes.
Membrane Interaction: Its amphiphilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.
Drug Delivery: In prodrugs, this compound can enhance bioavailability by protecting the active drug from premature metabolism.
Comparaison Avec Des Composés Similaires
Hexadecyl carbamate can be compared with other carbamates and similar compounds:
Hexadecyl Urea: Similar in structure but contains an additional N-H bond, making it more effective in gel formation.
Tert-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, but less hydrophobic compared to this compound.
Carboxybenzyl (Cbz) Carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Uniqueness: this compound’s long hydrophobic chain and carbamate group make it unique in its ability to form stable amphiphilic structures, which are useful in various applications from surfactants to drug delivery systems .
Propriétés
Numéro CAS |
54850-40-7 |
|---|---|
Formule moléculaire |
C17H35NO2 |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
hexadecyl carbamate |
InChI |
InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3,(H2,18,19) |
Clé InChI |
DJPWEXJHYGPFIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









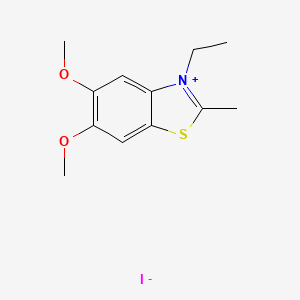
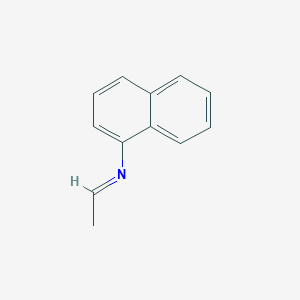
![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
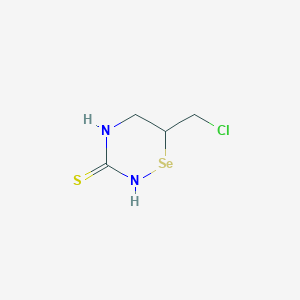
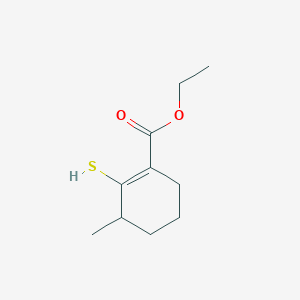
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
